molecular formula C12H19N3O6Pt B12880212 [(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+)

[(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+)

Cat. No.: B12880212
M. Wt: 496.38 g/mol
InChI Key: IIUQQIYDMRBBNT-BNTLRKBRSA-L
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Description

1,2-Cyclohexanediamine, platinum complex, (1R-trans)- is a platinum-based compound known for its significant applications in medicinal chemistry, particularly in the treatment of cancer. This compound is a derivative of oxaliplatin and is characterized by its unique chiral properties, which contribute to its effectiveness in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Cyclohexanediamine, platinum complex, (1R-trans)- typically involves the reaction of 1,2-cyclohexanediamine with a platinum precursor. One common method includes the use of potassium tetrachloroplatinate(II) in the presence of a suitable solvent such as water or ethanol. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as crystallization and filtration to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexanediamine, platinum complex, (1R-trans)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halides, amines, and other nucleophiles. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce halogenated platinum complexes, while reactions with amines can yield amine-substituted derivatives .

Mechanism of Action

The mechanism of action of 1,2-Cyclohexanediamine, platinum complex, (1R-trans)- involves its interaction with DNA. The compound forms covalent bonds with the nitrogen atoms of guanine bases in DNA, leading to the formation of intrastrand and interstrand cross-links. These cross-links disrupt the DNA replication process, ultimately leading to cell death. The compound’s chiral properties enhance its ability to selectively target cancer cells while minimizing damage to healthy cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Cyclohexanediamine, platinum complex, (1R-trans)- is unique due to its chiral properties, which enhance its selectivity and effectiveness in targeting cancer cells. This compound also exhibits a different spectrum of activity compared to other platinum-based drugs, making it a valuable addition to the arsenal of anticancer agents .

Properties

Molecular Formula

C12H19N3O6Pt

Molecular Weight

496.38 g/mol

IUPAC Name

[(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+)

InChI

InChI=1S/C6H12N2.C6H9NO6.Pt/c7-5-3-1-2-4-6(5)8;1-13-2-3(8)7-4(5(9)10)6(11)12;/h5-8H,1-4H2;4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12);/q-2;;+4/p-2/t5-,6-;;/m1../s1

InChI Key

IIUQQIYDMRBBNT-BNTLRKBRSA-L

Isomeric SMILES

COCC(=O)NC(C(=O)[O-])C(=O)[O-].C1CC[C@H]([C@@H](C1)[NH-])[NH-].[Pt+4]

Canonical SMILES

COCC(=O)NC(C(=O)[O-])C(=O)[O-].C1CCC(C(C1)[NH-])[NH-].[Pt+4]

Origin of Product

United States

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